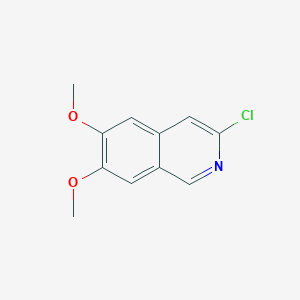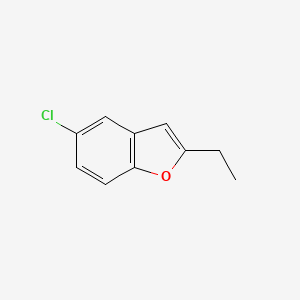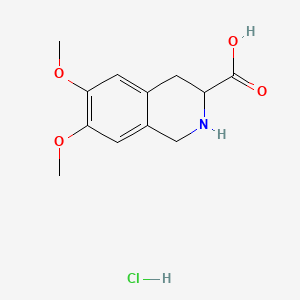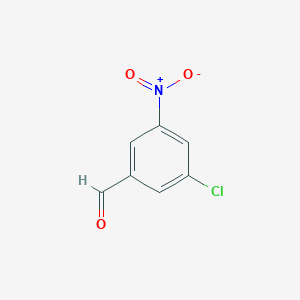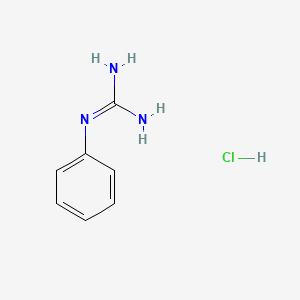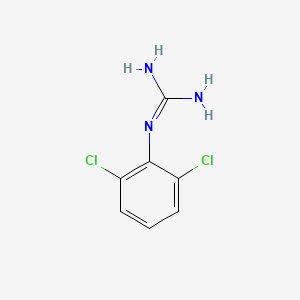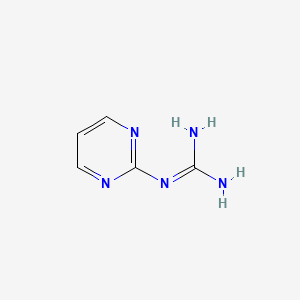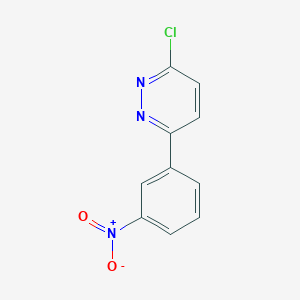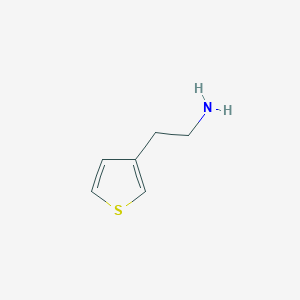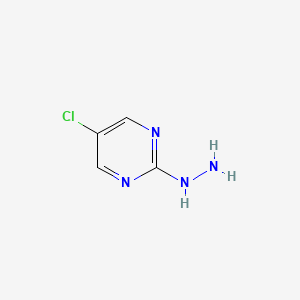
Triacontane-d62
描述
Triacontane-d62: is a deuterium-labeled version of triacontane, a long-chain alkane with the molecular formula C30D62 . This compound is primarily used in scientific research due to its unique isotopic labeling, which makes it valuable for various analytical and experimental applications .
作用机制
Target of Action
Triacontane-d62 is a deuterium-labeled form of Triacontane It’s worth noting that deuterium-labeled compounds are often used as tracers in the drug development process .
Mode of Action
Deuterium substitution in drug molecules has been known to potentially affect their pharmacokinetic and metabolic profiles . This can lead to changes in the interaction of the drug with its targets.
Biochemical Pathways
The incorporation of stable heavy isotopes like deuterium into drug molecules can influence the drug’s interaction with biochemical pathways .
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic and pharmacokinetic behavior of the parent compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the semi-volatile organic component of particles may evaporate with dispersion away from the emission source, creating vapor which may oxidize to form secondary organic aerosol .
生化分析
Biochemical Properties
Triacontane-d62 plays a significant role in biochemical reactions as a stable isotope tracer. It interacts with various enzymes, proteins, and other biomolecules, providing insights into metabolic pathways and reaction mechanisms. For instance, this compound can be used to trace lipid metabolism, as it is incorporated into lipid molecules. The interactions between this compound and enzymes such as lipases and desaturases help researchers understand the enzymatic processes involved in lipid synthesis and degradation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By incorporating this compound into cellular lipids, researchers can study the effects of lipid composition on cell membrane properties and signaling pathways. Additionally, this compound can impact gene expression by altering the availability of lipid-derived signaling molecules, which in turn affects cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into lipid molecules, where it can exert its effects by altering the physical properties of cell membranes. This incorporation can affect membrane fluidity, permeability, and the activity of membrane-bound proteins. This compound may also interact with specific enzymes, either inhibiting or activating their activity, leading to changes in metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable, but its long-term effects on cellular function can be observed in both in vitro and in vivo studies. Researchers have noted that the incorporation of this compound into cellular lipids can lead to gradual changes in cell membrane properties and metabolic processes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used to trace metabolic pathways without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as disrupting cell membrane integrity and altering metabolic processes. Researchers must carefully determine the appropriate dosage to balance the benefits of using this compound as a tracer with its potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases, desaturases, and elongases, which are responsible for the synthesis and degradation of lipid molecules. By tracing the incorporation of this compound into lipids, researchers can study the dynamics of lipid metabolism and the effects of different metabolic fluxes on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through lipid transport mechanisms. It can be incorporated into lipoproteins and transported via the bloodstream to various tissues. The distribution of this compound within cells is influenced by its interactions with lipid transporters and binding proteins, which affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is primarily localized in the lipid components of cell membranes and lipid droplets. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The presence of this compound in these locations can affect its activity and function, particularly in relation to membrane-bound proteins and lipid metabolism .
准备方法
Synthetic Routes and Reaction Conditions: : Triacontane-d62 is synthesized by replacing the hydrogen atoms in triacontane with deuterium atoms. This process typically involves the use of deuterated reagents and catalysts under controlled conditions to ensure high isotopic purity. The linear formula for this compound is CD3(CD2)28CD3 .
Industrial Production Methods: : Industrial production of this compound involves the use of specialized equipment and techniques to achieve high isotopic purity. The compound is often produced in small quantities due to its specific applications in research and development .
化学反应分析
Types of Reactions: : Triacontane-d62, like other long-chain alkanes, can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alkanes with fewer carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2), light or heat as catalysts
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Shorter-chain alkanes
Substitution: Haloalkanes
科学研究应用
Triacontane-d62 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of long-chain alkanes.
Biology: Employed in the study of lipid metabolism and the role of long-chain alkanes in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterium-labeled compounds in the body.
Industry: Applied in the development of new materials and the study of the properties of long-chain hydrocarbons
相似化合物的比较
Similar Compounds
Triacontane: The non-deuterated version of triacontane, with the molecular formula .
Dodecane-d26: A deuterium-labeled version of dodecane, with the molecular formula .
Eicosane-d42: A deuterium-labeled version of eicosane, with the molecular formula .
Tetracosane-d50: A deuterium-labeled version of tetracosane, with the molecular formula C24D50 .
Uniqueness: : Triacontane-d62 is unique due to its long carbon chain and high degree of deuterium labeling. This makes it particularly useful for studying the behavior of long-chain hydrocarbons and their interactions in various chemical and biological systems. Its high isotopic purity and stability also make it a preferred choice for precise analytical applications .
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,30-dohexacontadeuteriotriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTPJDDICSTXJX-NHHWXLSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583745 | |
| Record name | (~2~H_62_)Triacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-07-9 | |
| Record name | (~2~H_62_)Triacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


